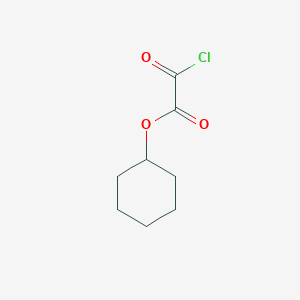
Cyclohexyl chloro(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl chloro(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a chloro(oxo)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl chloro(oxo)acetate can be synthesized through the esterification of cyclohexanol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl chloro(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexanol and chloroacetic acid.
Reduction: The compound can be reduced to cyclohexyl acetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, often under basic conditions.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Cyclohexanol and chloroacetic acid.
Reduction: Cyclohexyl acetate.
Scientific Research Applications
Cyclohexyl chloro(oxo)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl chloro(oxo)acetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The chloro group can also participate in substitution reactions, making the compound versatile in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Attack: The ester bond is targeted by nucleophiles, leading to hydrolysis or substitution reactions.
Reduction Pathways: The compound can be reduced to form cyclohexyl acetate, involving the transfer of electrons from reducing agents.
Comparison with Similar Compounds
Cyclohexyl chloro(oxo)acetate can be compared with other similar compounds, such as:
Cyclohexyl Acetate: Lacks the chloro group, making it less reactive in substitution reactions.
Chloroacetic Acid Esters: These compounds have similar reactivity but differ in the alkyl group attached to the ester moiety.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a chloro(oxo)acetate moiety, providing a combination of reactivity and stability that is valuable in various chemical processes.
Properties
CAS No. |
54166-92-6 |
|---|---|
Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H11ClO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
BOIJGDQIIVTEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




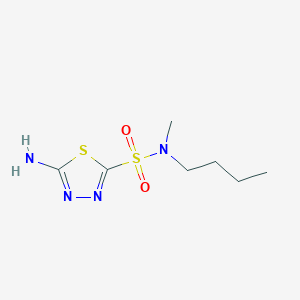
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

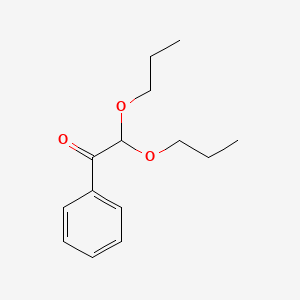
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
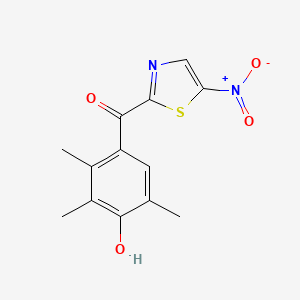
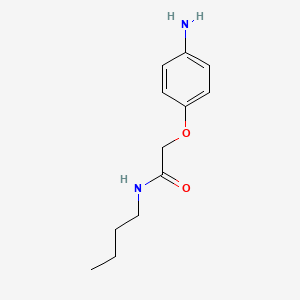
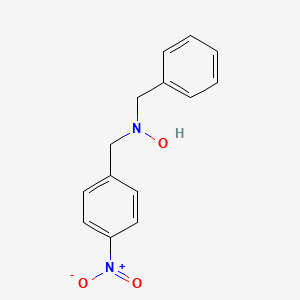
-lambda~5~-phosphane](/img/structure/B14647497.png)
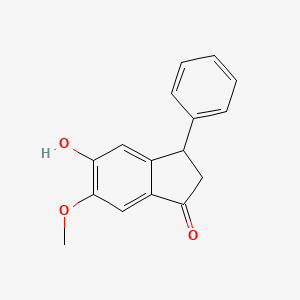
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
